4-(Propylthio)-1,3,5-triazin-2-amine

Corrosion inhibition Electrochemical impedance Acid pickling

Corrosion inhibitor selection often forces a trade-off between efficacy and practical solubility. 4-(Propylthio)-1,3,5-triazin-2-amine resolves this with quantified, ready-to-use performance. - >91% electrochemical inhibition efficiency (Z_inh = 91.4-91.9%) in 24% HCl at 0.5 g·dm⁻³ - Complete solubility with zero precipitation during storage - no handling failures - Mixed-type inhibition protects low-carbon steel and oilfield tubing equally Supplied with rigorous analytical characterization for reproducible QSAR calibration and industrial inhibitor formulation.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
CAS No. 1030423-42-7
Cat. No. B1414941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propylthio)-1,3,5-triazin-2-amine
CAS1030423-42-7
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESCCCSC1=NC=NC(=N1)N
InChIInChI=1S/C6H10N4S/c1-2-3-11-6-9-4-8-5(7)10-6/h4H,2-3H2,1H3,(H2,7,8,9,10)
InChIKeyVKGHXHORCDZTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propylthio)-1,3,5-triazin-2-amine Physicochemical Properties


4-(Propylthio)-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the class of 2-amino-4-alkylthio-1,3,5-triazines [1]. Its computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 388.4±25.0 °C at 760 mmHg, and a flash point of 188.7±23.2 °C . The molecular formula is C₆H₁₀N₄S with a molecular weight of 170.24 g/mol. This compound serves as a key scaffold in corrosion inhibitor research, where variations in the alkylthio chain length critically modulate its protective efficacy on low-carbon steel in aggressive acidic environments [1].

Corrosion inhibitor SAR studiesTriazine scaffold with propylthio chain for structure-activity optimization
Acid pickling formulation researchSupports electrochemical and gravimetric performance screening
Mixed-type inhibition mechanism probingCathodic-control inhibitor for low-carbon steel in HCl models

Substitution Concerns for 4-(Propylthio)-1,3,5-triazin-2-amine


The length of the alkylthio substituent on the 1,3,5-triazine-2-amine scaffold directly controls hydrophobicity, surface coverage, and solubility, leading to significant, non-linear variations in inhibition efficiency [1]. A comparative study across methyl, propyl, butyl, pentyl, heptyl, and decyl homologs demonstrated that short-chain (C1–C4) derivatives suffer from insufficient hydrophobicity and incomplete surface coverage, while excessively long chains (C10) exhibit limited solubility and precipitate during storage, compromising practical application [1]. Therefore, generic substitution within this congeneric series is not reliable, and selection must be driven by specific, quantified performance data for each homolog.

Chain-length mismatch
Short-chain analogs (C1–C4) may provide incomplete surface coverage, reducing inhibition; long-chain analogs (C10+) may exhibit limited solubility and precipitate during storage.
Performance non-linearity
Generic congeneric substitution is not reliable; inhibition efficiency varies non-linearly with alkylthio chain length, and gravimetric vs. electrochemical performance may rank differently.
Solubility-driven failure
The decyl homolog (C10) precipitates in 24% HCl, and the heptyl homolog (C7) approaches solubility limits. Propyl offers a balanced profile for homogeneous, field-ready formulations.

4-(Propylthio)-1,3,5-triazin-2-amine Performance Comparison


Electrochemical Inhibition Efficiency vs. Key Analogs

In 24% HCl solution, 4-(propylthio)-1,3,5-triazin-2-amine (compound 3b) delivers electrochemical inhibition efficiency (Z_inh) of 91.4% at 0.5 g·dm⁻³ and 91.9% at 2.0 g·dm⁻³, based on potentiodynamic polarization measurements [1]. This places its performance between the methyl analog (3a, Z_inh = 91.9–93.6%) and the butyl analog (3c, Z_inh = 86.0–90.9%), while remaining significantly lower than the heptyl analog (3f, Z_inh = 98.0–99.5%) at the same concentration range [1]. The data confirm that the propylthio substituent provides adequate, though not maximal, surface protection, with a corrosion current density reduction from 6.8 mA·cm⁻² (blank) to approximately 0.55–0.59 mA·cm⁻² [1].

Electrochemical Inhibition Efficiency
Head-to-head
Z_inh = 91.4% (0.5 g·dm⁻³) / 91.9% (2.0 g·dm⁻³) for propyl (3b); outperforms butyl (3c) by +5.4% at low conc.; heptyl (3f) reaches 98.0–99.5%.
Supports selection where solubility balance is prioritized over maximal inhibition.
Reported in 24% HCl, mild steel electrode; potentiodynamic polarization method.
Corrosion inhibition Electrochemical impedance Acid pickling

Gravimetric Protection vs. Methylthio Analog

Gravimetric mass-loss tests reveal a stark performance contrast under non-polarized conditions: 4-(propylthio)-1,3,5-triazin-2-amine achieved a protection degree (Z) of only 30.1% at 0.5 g·dm⁻³ and 29.9% at 2.0 g·dm⁻³, with a corrosion rate (k_inh) of approximately 11.81–11.85 g/(m²·hour), while the methylthio analog (3a) delivered Z = 50.1% at 0.5 g·dm⁻³ and Z = 81.6% at 2.0 g·dm⁻³ [1]. The blank corrosion rate was 16.9 g/(m²·hour). This indicates that under steady-state immersion, the propylthio homologue provides markedly lower physical barrier protection than its methylthio counterpart [1].

Gravimetric Protection vs. Methyl Analog
Head-to-head
Propyl (3b) Z = 30.1% (0.5 g·dm⁻³) / 29.9% (2.0 g·dm⁻³); methyl (3a) Z = 50.1% / 81.6%. Corrosion rate k_inh ≈ 11.8 g/(m²·hour) vs. 8.4 / 3.1.
Indicates lower physical barrier protection under immersion; requires application-specific validation.
Low-carbon steel coupons, 24-hour immersion in 24% HCl at room temperature.
Gravimetric corrosion testing Weight loss measurement Corrosion rate evaluation

Solubility and Stability vs. Long-Chain Analogs

The decylthio derivative (3g, C10) exhibited limited solubility in 24% HCl and precipitated upon long-term storage, adversely affecting its practical applicability [1]. In contrast, 4-(propylthio)-1,3,5-triazin-2-amine (C3) remained soluble under the same test conditions, while retaining an electrochemical inhibition efficiency above 91% [1]. The heptyl analog (C7), despite achieving the highest Z_inh values (98.0–99.5%), also approaches the solubility boundary for this compound class [1].

Solubility & Stability Profile
Class-level
Propyl (C3) remains fully soluble at 0.5–2.0 g·dm⁻³ in 24% HCl; decyl (C10) precipitates on storage; heptyl (C7) approaches solubility boundary.
Practical formulation stability advantage over long-chain homologs.
Qualitative observation under ambient lab storage; source-specific review recommended.
Solubility limit Precipitation stability Inhibitor formulation

Mixed-Type Inhibition Mechanism

Polarization studies confirm that 4-(propylthio)-1,3,5-triazin-2-amine acts as a mixed-type inhibitor, reducing both anodic and cathodic current densities, with a predominant cathodic control [1]. For compound 3b, the Tafel slopes were b_a = 27–33 mV and b_c = 33–49 mV, and the corrosion potential (E_cor) shifted to approximately -291 to -294 mV (vs. -191 mV for blank) [1]. These parameters place the propylthio derivative within the typical behavior of the series, confirming that its inhibition mechanism is consistent with that of the more potent heptyl analog, albeit with lower surface coverage [1].

Mixed-Type Inhibition Mechanism
Supporting evidence
Tafel slopes b_a = 27–33 mV, b_c = 33–49 mV; E_cor shift to ≈ -291 to -294 mV (vs. blank -191 mV). Cathodic-control dominant.
Confirms versatile mixed-type inhibition consistent with series mechanism.
Potentiodynamic polarization in 24% HCl; scan rate ±30 mV around E_cor.
Tafel slopes Mixed inhibition Cathodic control

Application Scenarios for 4-(Propylthio)-1,3,5-triazin-2-amine


Acid Pickling Inhibitor for Low-Carbon Steel

In steel pickling operations using 24% HCl, 4-(propylthio)-1,3,5-triazin-2-amine provides >91% electrochemical inhibition efficiency at concentrations as low as 0.5 g·dm⁻³, with complete solubility and no precipitation, making it a stable, ready-to-use inhibitor [1]. Its performance, although not maximal, offers a practical compromise for operations where ultra-high-efficiency, long-chain analogs may pose solubility and handling challenges.

Oil Well Acidizing Fluid Additive

As an additive in acidizing fluids used to stimulate oil wells, the compound's mixed-type inhibition mechanism ensures protection of tubing and casing strings against the aggressive HCl environment [1]. Its balanced hydrophobicity and solubility profile suit conditions where longer-chain inhibitors may precipitate under downhole temperature and salinity variations.

SAR Benchmark for Triazine Inhibitors

The exactly quantified position of the propylthio derivative within the corrosion inhibition SAR series (electrochemical Z_inh = 91.4–91.9%, gravimetric Z = 29.9–30.1%) makes it a well-characterized reference compound for academic and industrial groups optimizing triazine-based corrosion inhibitors [1]. Its data allow precise calibration of computational QSAR models and experimental calibration curves.

Application
Selection Property
Validation Focus
Acid Pickling Inhibitor Research
Solubility-balanced inhibition in HCl
Electrochemical impedance and polarization at target concentration
Oil Well Acidizing Fluid Studies
Mixed-type mechanism, moderate hydrophobicity
Stability against downhole temperature and salinity variation
Triazine SAR Benchmark
Well-characterized performance data point
QSAR model calibration and experimental reference curves
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